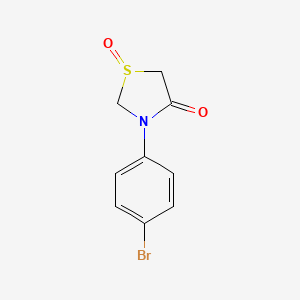

3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one

Descripción general

Descripción

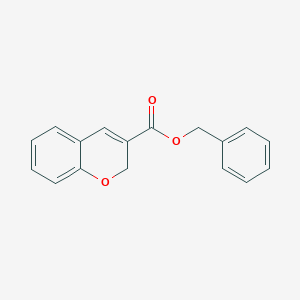

The compound "3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound containing a five-membered ring with sulfur, nitrogen, and oxygen heteroatoms. This class of compounds is known for its biological activities and is often explored for pharmaceutical applications.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of various thioureas with halogenated compounds. For instance, the reaction of 4-bromo-1,3-diphenyl-2-buten-1-one with thiourea leads to the formation of thiazolidin-2-ones through nucleophilic substitution of the halogen atom and Michael addition . This method could potentially be applied to synthesize the compound by using the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been studied using various methods, including X-ray crystallography and computational techniques. For example, the molecular and crystal structures of similar 1-oxo-thiadiazolidin derivatives have been determined, revealing deviations from planarity in the thiadiazolidine ring . Additionally, computational studies using methods like HF and DFT have provided insights into the molecular parameters, such as bond lengths and angles, of related compounds .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo a range of chemical reactions. For example, N-(p-bromophenyl)-N'-methylthiourea can add to acetylenedicarboxylic acid to form related thiazolidinone compounds, which can further react through alkaline hydrolysis . These reactions highlight the reactivity of the bromophenyl group and the thiazolidinone core, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives can be influenced by their molecular structure. Computational studies have provided detailed information on properties such as atomization energies, HOMO-LUMO gaps, and natural charges on the atoms . These properties are crucial for understanding the reactivity and potential applications of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, closely related to 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one, was synthesized and its crystal structure analyzed, revealing an orthorhombic system with specific cell parameters and an intermolecular hydrogen bond of type C-H…Br (Iyengar et al., 2005).

Antimicrobial Evaluation

- Novel derivatives of 4-thiazolidinone, including 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one, were prepared and showed significant antimicrobial activity against various strains of bacteria and fungi (Deep et al., 2014).

Vibrational Spectra and Molecular Structure

- The molecular structure and vibrational spectra of 2-(4-bromophenyl)-3-(4-hydroxyphenyl) 1,3-thiazolidin-4-one, a compound similar to 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one, were studied using HF and DFT methods. This study provided insights into bond lengths, angles, dipole moments, and vibrational parameters (Kavitha et al., 2018).

Antiproliferative and Tumor Inhibitory Studies

- 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one derivatives displayed significant cytotoxicity against leukemic cell lines and induced tumor regression in mouse models, suggesting potential antiproliferative properties (Sharath Kumar et al., 2015).

Synthesis of Gluco-, Galacto-, and Mannopyranosylthiazoles, Thiazolidinones, and Pyranosylthiazlidin-4-ones

- A series of thiazolidin-4-one derivatives, including those with a 4-bromophenyl group, were synthesized and characterized. These compounds are potentially biologically active and were studied for their effects in various solvents (Darehkordi et al., 2013).

Chemistry and Biological Activities Review

- A comprehensive review of the chemistry and biological activities of 1,3-Thiazolidin-4-ones, including 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one, highlights their utility as synthons for various biological compounds, emphasizing their significance in medicinal chemistry (Cunico et al., 2008).

Propiedades

IUPAC Name |

3-(4-bromophenyl)-1-oxo-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2S/c10-7-1-3-8(4-2-7)11-6-14(13)5-9(11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPHRZWCSIFXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179436 | |

| Record name | Thiazolidinium, 3-(4-bromophenyl)-1-hydroxy-4-oxo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one | |

CAS RN |

338753-36-9 | |

| Record name | Thiazolidinium, 3-(4-bromophenyl)-1-hydroxy-4-oxo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338753-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolidinium, 3-(4-bromophenyl)-1-hydroxy-4-oxo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B3035773.png)

![4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B3035774.png)

![5-Chloro-2-[(2-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035776.png)

![4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile](/img/structure/B3035778.png)

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B3035779.png)

![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-(2-phenoxyethanimidoyl)acetohydrazide](/img/structure/B3035781.png)

![4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B3035783.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035787.png)

![4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole](/img/structure/B3035788.png)

![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B3035791.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035792.png)